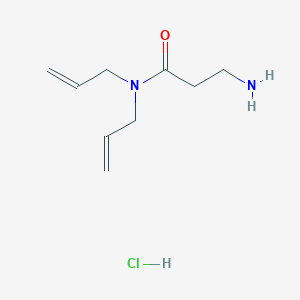

N,N-Diallyl-3-aminopropanamide hydrochloride

Übersicht

Beschreibung

N,N-Diallyl-3-aminopropanamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O . It is used in various fields of science and technology . The compound is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of N,N-Diallyl-3-aminopropanamide hydrochloride involves complex chemical reactions. The cyclization and competing reactions for growing radical chains based on N-and C-diallyl monomers of new structural types have been investigated . The study of these reactions of five diallyl monomers was carried out .Molecular Structure Analysis

The molecular structure of N,N-Diallyl-3-aminopropanamide hydrochloride is complex and involves various elements. The compound has a molecular weight of 124.57 .Chemical Reactions Analysis

The chemical reactions involving N,N-Diallyl-3-aminopropanamide hydrochloride are complex and involve various steps. The cyclization step generates a highly reactive and nucleophilic primary radical, which acts as the main driving force for the polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Diallyl-3-aminopropanamide hydrochloride are complex and involve various factors. The compound has a molecular weight of 124.57 .Wissenschaftliche Forschungsanwendungen

Radical Polymerization

N,N-Diallyl-3-aminopropanamide hydrochloride: is utilized in radical polymerization processes. The compound’s structure allows for the formation of polymers with unique properties. It’s particularly interesting in the study of cyclization and competing reactions for growing radical chains . This compound can be used to create high molecular weight polymers, which are essential in creating new materials with specific characteristics for industrial applications.

Theoretical Chemistry

In theoretical chemistry, N,N-Diallyl-3-aminopropanamide hydrochloride serves as a model compound to study the mechanism of radical polymerization . Computational methods like density functional theory are applied to understand the behavior of this compound in various chemical reactions, which is crucial for predicting the outcomes of synthetic processes.

Analytical Chemistry

This compound is significant in analytical chemistry, where it’s used as a standard or reagent in chromatographic techniques. It helps in the qualitative and quantitative analysis of complex mixtures, providing insights into the composition of unknown samples .

Biopharma Production

N,N-Diallyl-3-aminopropanamide hydrochloride: finds applications in biopharmaceutical production. It’s used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various drugs . Its role in drug synthesis is vital for developing new medications and treatments.

Wirkmechanismus

The mechanism of action of N,N-Diallyl-3-aminopropanamide hydrochloride involves various steps. In neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily, whereas in the case of guanidinium salt, the availability of a charged guanidinium fragment leads to high efficiency of cyclopolymerization .

Safety and Hazards

Eigenschaften

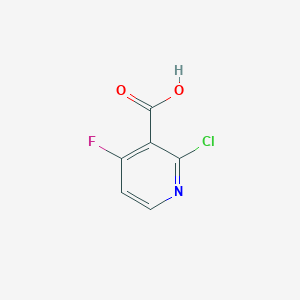

IUPAC Name |

3-amino-N,N-bis(prop-2-enyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-3-7-11(8-4-2)9(12)5-6-10;/h3-4H,1-2,5-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMAWHMZQDGUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1395098.png)

![5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395099.png)

![[4-(Piperidin-4-yloxy)-phenyl]-methanol](/img/structure/B1395102.png)

![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)

![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)